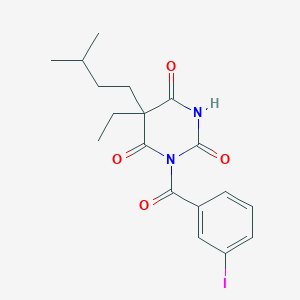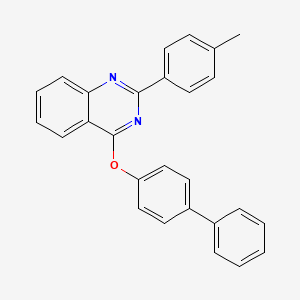
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EI-5, is a synthetic compound that has been extensively studied for its potential application in scientific research. EI-5 belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of PTP1B and activation of AMPK. PTP1B is a key regulator of insulin signaling and glucose metabolism, and its inhibition by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. Activation of AMPK, on the other hand, has been linked to a range of metabolic processes, including glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on PTP1B and AMPK, it has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. This inhibition has been linked to improved glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to exhibit anti-inflammatory effects, which may be linked to its inhibition of PTP1B.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized with high yields and purity, making it suitable for use in a range of assays. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound for use in scientific research. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the cell type or animal model used, and its mechanism of action may not be fully understood in all cases.
Orientations Futures
There are several future directions for the study of 5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential application in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Its effects on glucose and lipid metabolism make it a promising candidate for further study in this area. Another area of interest is its potential application in the treatment of inflammatory disorders. Its anti-inflammatory effects may be beneficial in the treatment of a range of conditions, including rheumatoid arthritis and inflammatory bowel disease. Further study is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multistep process involving the reaction of 3-iodobenzoic acid with 3-methylbutylamine, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of AMP-activated protein kinase (AMPK). These effects have been linked to a range of cellular processes, including glucose metabolism, lipid metabolism, and inflammation.
Propriétés
IUPAC Name |
5-ethyl-1-(3-iodobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O4/c1-4-18(9-8-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-6-5-7-13(19)10-12/h5-7,10-11H,4,8-9H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYXKHBVWCMDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5001139.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)





![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)